N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Oxadiazoles, the core structure of this compound, are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis
The molecular formula of “N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide” is C20H25N3O3 . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures .Chemical Reactions Analysis
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Physical and Chemical Properties Analysis
The molecular weight of “N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzenesulfonamide” is 355.43 . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Aplicaciones Científicas De Investigación
Oral Bioavailability and Selectivity
One study highlighted the discovery of a potent and selective beta3 adrenergic receptor agonist, demonstrating high oral bioavailability in animal models. This compound is among the most orally bioavailable beta3 adrenergic receptor agonists reported, indicating its potential for further therapeutic development (Feng et al., 2000).
Antimicrobial and Anti-HIV Activity
Research has been conducted on novel primary and secondary benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety, prepared through direct chlorosulfonation. These compounds were evaluated for their antimicrobial and anti-HIV activity, showing promising results that align with structure-activity relationships (Iqbal et al., 2006).
Anticancer and Anti-HCV Agents
Another study synthesized novel celecoxib derivatives and evaluated them for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds demonstrated significant bioactivity, including modest inhibition of HCV NS5B RdRp activity, highlighting their therapeutic potential (Küçükgüzel et al., 2013).
Antimalarial Activity
A series of chiral and achiral benzenesulfonamides incorporating 1,3,4-oxadiazole and amino acid moieties were synthesized and screened for antimalarial activity. Electrophoretic analysis indicated one compound effectively inhibited the degradation of hemoglobin, offering potential as novel antimalarial lead compounds (Zareef et al., 2007).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,2,4-oxadiazole structure have been shown to have a wide range of targets, including various enzymes and receptors .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to exhibit diverse modes of action, depending on the specific targets they interact with . For instance, some oxadiazole derivatives have been shown to inhibit specific enzymes, thereby disrupting the biochemical pathways these enzymes are involved in .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways, depending on their specific targets .
Propiedades
IUPAC Name |
N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,14-7-3-1-4-8-14)20-17(11-5-2-6-12-17)16-18-15(19-23-16)13-9-10-13/h1,3-4,7-8,13,20H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYAMVUDOYJRRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.